Steric & Electronic Differences vs. Methoxy Analog
The 3-cyclopropoxy group in 2-bromo-3-cyclopropoxybenzaldehyde (MW: 241.08 g/mol) introduces unique conformational constraints and a larger steric footprint compared to the 3-methoxy group in the analog 2-bromo-3-methoxybenzaldehyde (MW: 215.04 g/mol) . This can influence the reactivity and selectivity in subsequent reactions, such as Suzuki-Miyaura cross-couplings, where the cyclopropyl group can impose a specific orientation and restrict rotational freedom, potentially leading to different regio- or stereoselective outcomes [1].
| Evidence Dimension | Steric Bulk & Molecular Weight |
|---|---|
| Target Compound Data | Molecular Weight: 241.08 g/mol; Substituent: Cyclopropoxy (3-position) |
| Comparator Or Baseline | 2-Bromo-3-methoxybenzaldehyde; MW: 215.04 g/mol; Substituent: Methoxy (3-position) |
| Quantified Difference | 26.04 g/mol difference; Steric volume increase with cyclopropyl group |
| Conditions | Chemical structure comparison |
Why This Matters
The increased steric bulk and unique geometry of the cyclopropoxy group can alter reaction kinetics and product selectivity, which is a critical consideration for designing efficient synthetic routes and for the structure-activity relationship (SAR) in drug development.
- [1] Chemsrc. 2-Bromo-3-cyclopropoxybenzaldehyde. 2024. View Source
